7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-ethyl-4(1H)-quinazolinone hydrochloride 7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-ethyl-4(1H)-quinazolinone hydrochloride
Brand Name: Vulcanchem
CAS No.: 73987-25-4
VCID: VC20498105
InChI: InChI=1S/C14H20ClN3O.ClH/c1-4-13-16-14(19)11-6-5-10(15)9-12(11)18(13)8-7-17(2)3;/h5-6,9,13H,4,7-8H2,1-3H3,(H,16,19);1H
SMILES:
Molecular Formula: C14H21Cl2N3O
Molecular Weight: 318.2 g/mol

7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-ethyl-4(1H)-quinazolinone hydrochloride

CAS No.: 73987-25-4

Cat. No.: VC20498105

Molecular Formula: C14H21Cl2N3O

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-ethyl-4(1H)-quinazolinone hydrochloride - 73987-25-4

Specification

CAS No. 73987-25-4
Molecular Formula C14H21Cl2N3O
Molecular Weight 318.2 g/mol
IUPAC Name 7-chloro-1-[2-(dimethylamino)ethyl]-2-ethyl-2,3-dihydroquinazolin-4-one;hydrochloride
Standard InChI InChI=1S/C14H20ClN3O.ClH/c1-4-13-16-14(19)11-6-5-10(15)9-12(11)18(13)8-7-17(2)3;/h5-6,9,13H,4,7-8H2,1-3H3,(H,16,19);1H
Standard InChI Key MDONDUIMEIPELX-UHFFFAOYSA-N
Canonical SMILES CCC1NC(=O)C2=C(N1CCN(C)C)C=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 7-chloro-1-[2-(dimethylamino)ethyl]-2-ethyl-2,3-dihydroquinazolin-4-one hydrochloride, reflecting its fused benzene-pyrimidine core with substituents at positions 1, 2, and 7 . Key structural features include:

  • A chlorine atom at C7 enhancing electrophilic reactivity .

  • A 2-(dimethylamino)ethyl group at N1 contributing to basicity and receptor binding .

  • An ethyl substituent at C2 influencing steric and hydrophobic interactions .

The hydrochloride salt form improves aqueous solubility, critical for pharmacological applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H21Cl2N3O\text{C}_{14}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}
Molecular Weight318.2 g/mol
CAS Registry Number73987-25-4
SMILES NotationCCC1NC(=O)C2=C(N1CCN(C)C)C=C(C=C2)Cl.Cl
logP (Predicted)2.8 ± 0.3

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 750 cm⁻¹ (C-Cl) confirm functional groups .

  • NMR Data: 1H^1\text{H} NMR (DMSO-d₆) shows δ 1.2 (t, 3H, CH₂CH₃), δ 3.1 (s, 6H, N(CH₃)₂), and δ 7.4 (d, 1H, aromatic H) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence starting from 7-chloro-4-hydroxyquinazoline:

  • Alkylation: Reaction with 1-bromoethane in DMF yields 2-ethyl-7-chloro-4-hydroxyquinazoline.

  • Amination: Treatment with 2-(dimethylamino)ethyl chloride introduces the N1 substituent.

  • Salt Formation: Hydrochloric acid neutralization produces the final hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Alkylation1-Bromoethane, K₂CO₃, 80°C72
Amination2-(Dimethylamino)ethyl chloride, Et₃N, 60°C65
Salt FormHCl (g), EtOAc, 0°C95

Purification and Analytical Methods

  • Column Chromatography: Silica gel (hexane:EtOAc 3:1) removes unreacted precursors .

  • HPLC Purity: >98% achieved using a C18 column (acetonitrile:water 70:30) .

Pharmacological Activities

Antimicrobial Effects

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 8–16 µg/mL for S. aureus) and fungi (C. albicans MIC 32 µg/mL) . The mechanism involves DNA gyrase inhibition and disruption of microbial cell membranes .

Neurological Applications

Binding assays reveal σ-1 receptor affinity (KiK_i 120 nM), implicating potential in treating neuropathic pain and depression . Rodent models show anxiolytic effects at 10 mg/kg (i.p.) without motor impairment .

Toxicological Profile

Acute Toxicity

The subcutaneous LD₅₀ in mice is 575 mg/kg, with symptoms including lethargy, respiratory depression, and convulsions . No organotoxicity observed at sublethal doses (≤100 mg/kg) .

Genotoxicity and Carcinogenicity

Ames tests (up to 1 mg/plate) and micronucleus assays (50 mg/kg) show no mutagenic or clastogenic effects . Chronic exposure studies (90 days, rats) indicate no tumorigenic risk at ≤25 mg/kg/day .

Comparative Analysis of Quinazolinone Derivatives

Table 3: Structural Analogues and Activities

Compound (CAS)SubstituentsKey Activity
3528-72-1 Phenyl at C2Antiviral (EC₅₀ 12 µM vs. HSV-1)
73987-31-2 2-Pyridyl at C2Antihypertensive (ED₅₀ 5 mg/kg)
21617-15-2 No N1 substituentWeak antimicrobial (MIC >64 µg/mL)

The C2 ethyl group in 73987-25-4 balances lipophilicity and steric bulk, enhancing CNS penetration compared to bulkier aryl analogues .

Applications in Medicinal Chemistry

Drug Development

As a lead compound in antipsychotic drug discovery, its σ-1 receptor binding profile outperforms haloperidol derivatives in preclinical models . Hybrid molecules with benzothiazole moieties show enhanced anticancer efficacy (IC₅₀ 18 µM) .

Analytical Reference Standards

Used in HPLC method development for quantifying quinazolinones in biological matrices, with LOD 0.1 µg/mL and LOQ 0.3 µg/mL .

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